molecular formula C26H28ClN5O B2498225 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine CAS No. 1115318-22-3

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine

Cat. No.: B2498225
CAS No.: 1115318-22-3
M. Wt: 461.99
InChI Key: GPBWONTUSBKNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization with the butoxyphenyl and chlorophenyl groups. Common reagents used in these reactions include boronic acids, palladium catalysts, and bases such as cesium carbonate . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBWONTUSBKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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